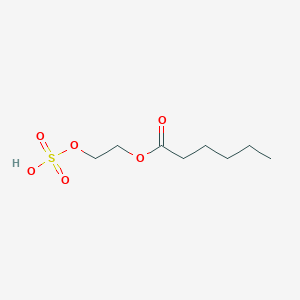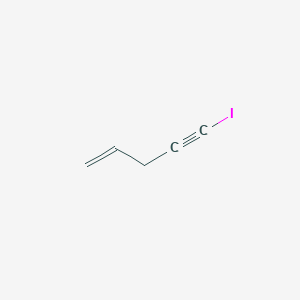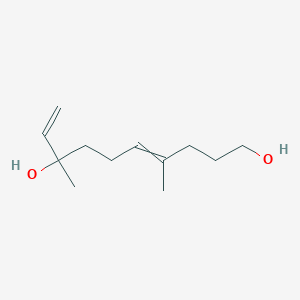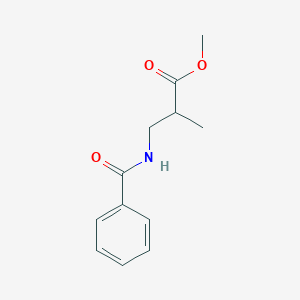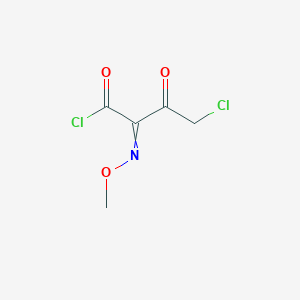
4,4-Dimethyl-3-oxoheptanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4-Dimethyl-3-oxoheptanenitrile is an organic compound with the molecular formula C9H15NO. It is a nitrile derivative with a ketone functional group, making it a versatile intermediate in organic synthesis. This compound is known for its applications in various chemical reactions and its role as a building block in the synthesis of more complex molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
4,4-Dimethyl-3-oxoheptanenitrile can be synthesized through several methods. One common approach involves the reaction of 4,4-dimethyl-3-oxopentanenitrile with appropriate reagents under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chemical reactors and continuous flow processes. The use of advanced catalysts and optimized reaction conditions allows for efficient production with minimal by-products. The compound is then purified through distillation or recrystallization techniques to achieve the desired quality.
Analyse Chemischer Reaktionen
Types of Reactions
4,4-Dimethyl-3-oxoheptanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines. Substitution reactions can result in a variety of functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
4,4-Dimethyl-3-oxoheptanenitrile has several applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It is involved in the development of new drugs and therapeutic agents.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4,4-dimethyl-3-oxoheptanenitrile involves its interaction with specific molecular targets and pathways. The nitrile group can undergo hydrolysis to form carboxylic acids, which can then participate in various biochemical reactions. The ketone functional group also plays a role in the compound’s reactivity, allowing it to act as an electrophile in nucleophilic addition reactions.
Vergleich Mit ähnlichen Verbindungen
4,4-Dimethyl-3-oxoheptanenitrile can be compared with other similar compounds, such as:
4,4-Dimethyl-3-oxopentanenitrile: This compound has a shorter carbon chain and different reactivity due to the absence of additional carbon atoms.
4,4-Dimethyl-3-oxovaleronitrile: Similar in structure but with variations in the carbon chain length and functional groups.
Trimethylacetylacetonitrile: Another related compound with distinct chemical properties and applications.
The uniqueness of this compound lies in its specific molecular structure, which imparts unique reactivity and versatility in various chemical reactions.
Eigenschaften
CAS-Nummer |
112191-60-3 |
|---|---|
Molekularformel |
C9H15NO |
Molekulargewicht |
153.22 g/mol |
IUPAC-Name |
4,4-dimethyl-3-oxoheptanenitrile |
InChI |
InChI=1S/C9H15NO/c1-4-6-9(2,3)8(11)5-7-10/h4-6H2,1-3H3 |
InChI-Schlüssel |
HYZWSHLTDKVJLJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(C)(C)C(=O)CC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


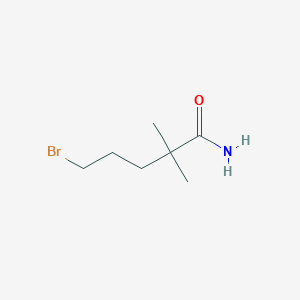


![9-[(2-Ethylhexyl)oxy]-10-hydroxyoctadecanoic acid](/img/structure/B14308101.png)
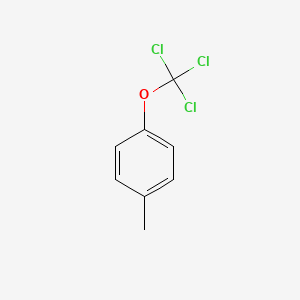
![{[1,1'-Biphenyl]-2,2'-diylbis[methylene(phenylphosphanediyl)]}bis(phenylmethanone)](/img/structure/B14308109.png)
![[2-(Ethoxycarbonyl)-3,6-dihydro-2H-thiopyran-3-yl]acetic acid](/img/structure/B14308112.png)
